N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through an amide bond formation. This can be achieved by reacting the hydroxyethyl-bithiophene intermediate with 3-chlorophenylpropanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide is studied for its electronic properties. The bithiophene unit is known for its conductive properties, making this compound a candidate for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. The presence of the hydroxyethyl and chlorophenyl groups suggests it might interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s unique structural features could be leveraged in the development of new materials with specific electronic or optical properties. This includes applications in sensors, light-emitting diodes (LEDs), and other advanced materials.
Mechanism of Action
The mechanism of action for N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide would depend on its specific application. In electronic devices, its action is primarily through the conduction of electrons or holes facilitated by the bithiophene unit. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide: Similar structure but lacks the chlorine atom, which might affect its electronic properties and biological activity.
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-chlorophenyl)propanamide: Similar but with the chlorine atom in a different position, potentially altering its reactivity and interaction with biological targets.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its electronic properties and biological interactions. This makes it a distinct candidate for various applications compared to its analogs.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a bithiophene moiety, a hydroxyethyl group, and a propanamide functional group. Its molecular formula is C₁₈H₁₈ClN₃O₂S₂, with a molecular weight of approximately 375.93 g/mol. The synthesis typically involves several key steps:
- Formation of the bithiophene moiety : Achieved through palladium-catalyzed cross-coupling reactions.
- Introduction of the hydroxyethyl group : This can be accomplished via Grignard reactions or other suitable methods.
- Attachment of the chlorophenyl group : The final step involves forming the amide bond between the hydroxyethyl-bithiophene intermediate and 3-chlorophenylpropanoic acid derivatives.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- π–π Stacking Interactions : The bithiophene structure allows for significant π–π stacking interactions with nucleic acids and proteins, enhancing binding affinity.
- Hydrogen Bonding : The hydroxyethyl and amide groups can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.
Anticancer Activity
Research indicates that compounds related to this structure exhibit promising anticancer properties. For instance, studies have shown that derivatives can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The incorporation of specific substituents enhances their efficacy against these cell lines .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Studies
- Anticancer Efficacy : In a study involving various derivatives of similar structures, one compound demonstrated a 40% reduction in Caco-2 cell viability at a concentration of 100 µM after 24 hours of exposure (p < 0.001). This suggests a selective response in colorectal cancer cells compared to lung cancer cells .
- Antimicrobial Testing : A derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant inhibition at concentrations as low as 10 µg/mL, indicating potential for development as an antimicrobial agent .
Data Summary
Activity Type | Target Organism/Cell Line | Concentration Tested | Effect Observed |
---|---|---|---|
Anticancer | Caco-2 | 100 µM | 40% reduction in viability (p < 0.001) |
Antimicrobial | MRSA | 10 µg/mL | Significant inhibition observed |
Antimicrobial | E. coli | Variable | Broad-spectrum activity noted |
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S2/c20-14-4-1-3-13(11-14)6-9-19(23)21-12-15(22)16-7-8-18(25-16)17-5-2-10-24-17/h1-5,7-8,10-11,15,22H,6,9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSHQSHALVEDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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